molecular formula C12H10BrNO3 B2959858 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid CAS No. 105789-89-7

6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid

Cat. No.: B2959858
CAS No.: 105789-89-7
M. Wt: 296.12
InChI Key: ZPGYVGPARXLFPG-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid is a quinoline derivative known for its significant biological and chemical properties. Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a bromine atom at the 6th position and an ethyl group at the 1st position enhances its chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid typically involves the bromination of 1-ethyl-4-oxoquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • 1-Ethyl-4-oxoquinoline-3-carboxylic acid
  • 6-Chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid

Comparison: 6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the ethyl group, which enhance its reactivity and potential biological activities. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

IUPAC Name

6-bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGYVGPARXLFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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